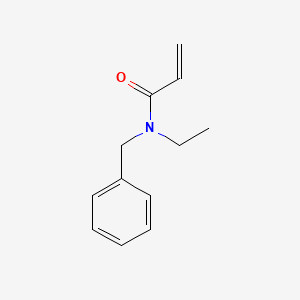
N-Benzyl-N-ethylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N-ethylprop-2-enamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group attached to the nitrogen atom and an ethyl group attached to the nitrogen atom, with a prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amidation Reaction: One common method for synthesizing N-Benzyl-N-ethylprop-2-enamide involves the reaction of benzylamine with ethyl acrylate under basic conditions. The reaction typically proceeds via nucleophilic addition of the amine to the acrylate, followed by elimination of ethanol.
Acid Chloride Method: Another method involves the reaction of benzylamine with prop-2-enoyl chloride in the presence of a base such as triethylamine. This method is advantageous due to its high yield and relatively mild reaction conditions.
Industrial Production Methods: Industrial production of this compound often employs the amidation reaction due to its simplicity and cost-effectiveness. The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Benzyl-N-ethylprop-2-enamide can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the benzylic position. Common reagents include alkyl halides and nucleophiles such as sodium azide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: N-Benzyl-N-ethylprop-2-enamine.
Substitution: this compound derivatives with various substituents at the benzylic position.
Scientific Research Applications
Chemistry: N-Benzyl-N-ethylprop-2-enamide is used as a building block in organic synthesis. It is employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activity. It has shown promise as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: this compound is being investigated for its potential therapeutic applications. It has shown activity against certain types of cancer cells and is being explored as a potential anticancer agent.
Industry: In the industrial sector, this compound is used as an intermediate in the production of various chemicals. It is also used in the formulation of certain polymers and resins.
Mechanism of Action
The mechanism of action of N-Benzyl-N-ethylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with receptors on the cell surface, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
N-Benzyl-N-methylprop-2-enamide: Similar structure but with a methyl group instead of an ethyl group.
N-Benzyl-N-isopropylprop-2-enamide: Similar structure but with an isopropyl group instead of an ethyl group.
N-Benzyl-N-phenylprop-2-enamide: Similar structure but with a phenyl group instead of an ethyl group.
Uniqueness: N-Benzyl-N-ethylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in both aqueous and organic environments.
Properties
CAS No. |
160810-11-7 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
N-benzyl-N-ethylprop-2-enamide |
InChI |
InChI=1S/C12H15NO/c1-3-12(14)13(4-2)10-11-8-6-5-7-9-11/h3,5-9H,1,4,10H2,2H3 |
InChI Key |
GLZLBMBOISVRDG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(Diethylamino)propyl]octanamide](/img/structure/B14273575.png)

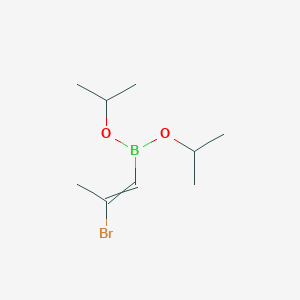
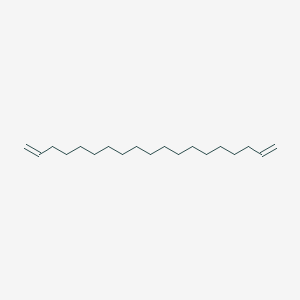
![Dichloro[bis(octadecanoyloxy)]stannane](/img/structure/B14273608.png)
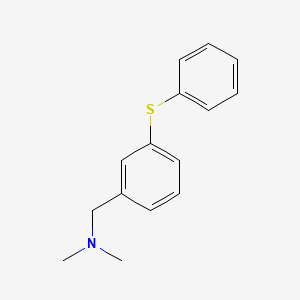
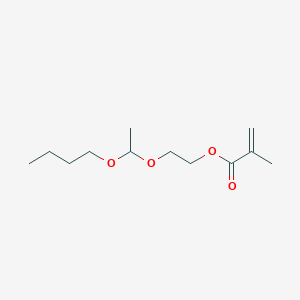
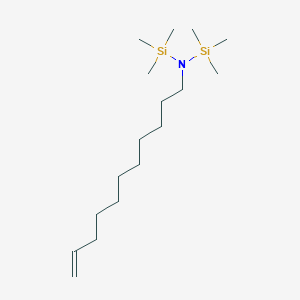
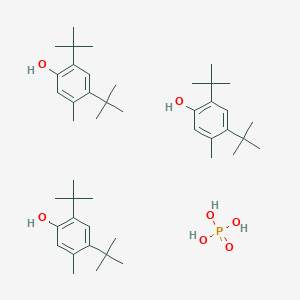
![2-[(Anthracene-2-carbonyl)oxy]octadecanoic acid](/img/structure/B14273647.png)
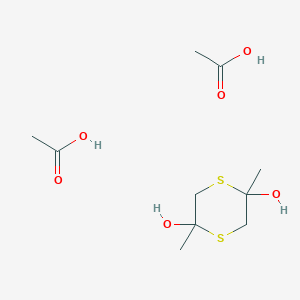

![3-[3-(3-tert-Butoxypropoxy)propoxy]propan-1-ol](/img/structure/B14273665.png)

